
3-(2-Ethoxyethoxy)-5-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-5-fluorophenyl bromide with zinc in the presence of a suitable activator, such as iodine or a catalytic amount of copper(I) bromide. The reaction is carried out in anhydrous THF under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(2-ethoxyethoxy)-5-fluorophenyl bromide+ZnTHF, I23-(2-ethoxyethoxy)-5-fluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It reacts with organic halides or pseudohalides in the presence of transition metal catalysts (e.g., palladium, nickel) to form carbon-carbon bonds.
Nucleophilic addition: It can add to electrophilic carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution reactions: It can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Catalysts: Palladium(II) acetate, nickel(II) chloride
Solvents: Anhydrous THF, diethyl ether
Conditions: Inert atmosphere (e.g., nitrogen or argon), low to moderate temperatures (0-50°C)
Major Products
Cross-coupling products: Biphenyl derivatives, styrenes
Addition products: Secondary and tertiary alcohols
Substitution products: Substituted aromatic compounds
科学的研究の応用
3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide is used in various scientific research applications, including:
Organic synthesis: It is a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material science: It is used in the preparation of functionalized polymers and advanced materials.
Medicinal chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.
Catalysis: It serves as a precursor for the development of novel catalytic systems.
作用機序
The mechanism of action of 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo oxidative addition to transition metal catalysts. This intermediate then participates in various coupling reactions, forming new carbon-carbon bonds. The ethoxyethoxy group and fluorine atom influence the electronic properties of the phenyl ring, enhancing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- 3-(2-ethoxyethoxy)-4-fluorophenylzinc bromide
- 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide
- 3-(2-ethoxyethoxy)-5-fluorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the fluorine atom at the 5-position of the phenyl ring enhances its nucleophilicity and stability. Additionally, the ethoxyethoxy group provides steric hindrance, reducing side reactions and improving the overall yield of desired products.
特性
分子式 |
C10H12BrFO2Zn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(2-ethoxyethoxy)-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO2.BrH.Zn/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;;/h4-5,8H,2,6-7H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
DIDCHHDOTXMCFE-UHFFFAOYSA-M |
正規SMILES |
CCOCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


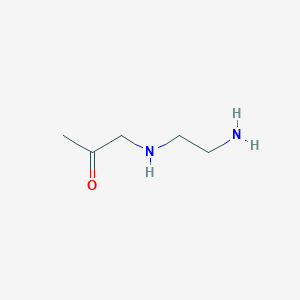
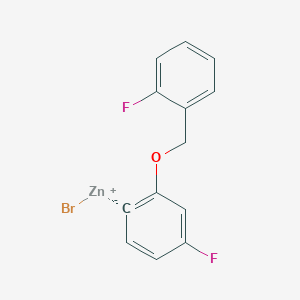
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
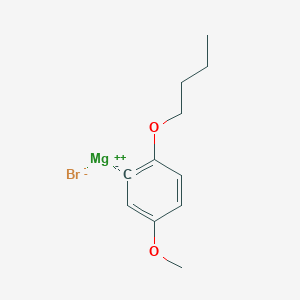
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
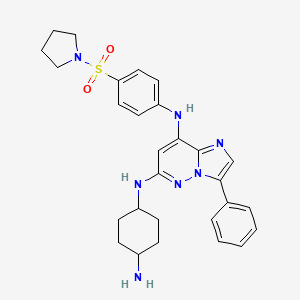
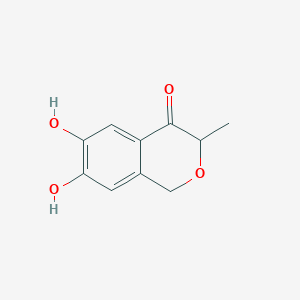
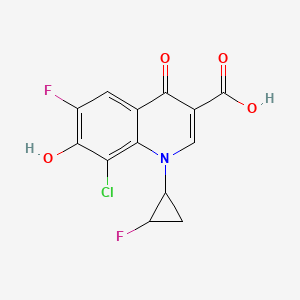
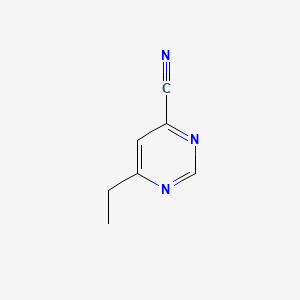
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
